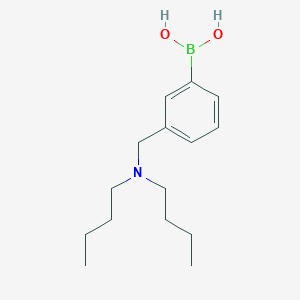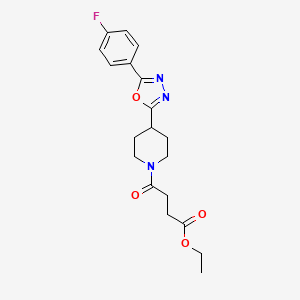![molecular formula C20H21ClN2O4 B2677186 (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 1448079-16-0](/img/structure/B2677186.png)
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. It consists of a piperidine ring attached to a chloropyridine group and a dihydrobenzo[d][1,4]dioxin moiety, connected via a methanone linker. The presence of multiple functional groups within the molecule suggests diverse reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone typically involves multi-step organic synthesis. One possible route includes:
Synthesis of the 3-chloropyridin-2-yl intermediate
Reacting 2-chloropyridine with appropriate reagents to introduce the chlorine atom at the 3rd position.
Formation of the piperidin-1-yl intermediate
Cyclization of suitable precursors to form the piperidine ring.
Connecting the intermediates
Coupling of the 3-chloropyridin-2-yl and piperidin-1-yl intermediates through an ether bond.
Incorporation of the 3-methyl-2,3-dihydrobenzo[d][1,4]dioxin moiety
Using appropriate reagents and catalysts to introduce the benzo[d][1,4]dioxin group via an esterification reaction.
Industrial Production Methods
In an industrial setting, the synthesis might be optimized for large-scale production by:
Using efficient catalytic systems.
Employing continuous flow reactors for increased yield and purity.
Implementing green chemistry principles to reduce waste and improve sustainability.
化学反应分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : Oxidizing agents like KMnO₄ can affect the dihydrobenzo[d][1,4]dioxin moiety.
Reduction: : Reducing agents such as LiAlH₄ may target the methanone linker.
Substitution: : Halogenation reactions can modify the chloropyridine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophilic substitution reactions using sodium iodide (NaI) in acetone.
Major Products
Oxidation: Formation of corresponding carboxylic acids from the dioxin ring.
Reduction: Conversion of the methanone group to an alcohol.
Substitution: Replacement of the chlorine atom with other nucleophiles.
科学研究应用
Chemistry
Used as a model compound in studying complex organic synthesis routes.
Utilized in understanding the reactivity of multi-functionalized molecules.
Biology
Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Research in its potential as a therapeutic agent due to its unique structure.
Explored for anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry
Used in the development of advanced materials and specialty chemicals.
Studied for its role in catalysis and material science applications.
作用机制
Molecular Targets and Pathways
The compound's mechanism of action is determined by its functional groups and their interactions with biological targets. The piperidine ring and the chloropyridine moiety can interact with neurotransmitter receptors, while the dihydrobenzo[d][1,4]dioxin group can influence enzymatic activities. These interactions could modulate various signaling pathways, impacting cellular processes and biological outcomes.
相似化合物的比较
Similar Compounds
(4-((2-Chloropyridin-3-yl)oxy)piperidin-1-yl)(2,3-dihydro-1,4-benzodioxin-2-yl)methanone
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzofuran-2-yl)methanone
(4-((3-Chloropyridin-2-yl)oxy)morpholin-1-yl)(2,3-dihydrobenzodioxin-2-yl)methanone
Unique Features
The presence of a chloropyridine group distinguishes it from similar compounds with bromine or different heterocycles.
The combination of a piperidine ring and a benzo[d][1,4]dioxin moiety offers unique reactivity and biological activity compared to analogs with morpholine or benzofuran structures.
属性
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c1-13-18(27-17-7-3-2-6-16(17)25-13)20(24)23-11-8-14(9-12-23)26-19-15(21)5-4-10-22-19/h2-7,10,13-14,18H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSIMCLKXRRYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-pyrazole](/img/structure/B2677103.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide](/img/structure/B2677105.png)
![N-[3-[[2-Bromo-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]carbamoyl]-2-fluorophenyl]pyridine-4-carboxamide](/img/structure/B2677107.png)



![2-cyclopentyl-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide](/img/structure/B2677112.png)
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B2677113.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-ethoxynicotinamide](/img/structure/B2677114.png)

![1,2-dimethyl-N-{2-[(4-oxoazetidin-2-yl)oxy]phenyl}-1H-imidazole-4-sulfonamide](/img/structure/B2677120.png)
![11-[(2-chloro-6-fluorophenyl)methyl]-8-[2-(3,4-dimethoxyphenyl)ethyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2677122.png)
![6-(4-ethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2677124.png)

